3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a sulfonic acid group, a secondary amine, and a primary amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbutylamine with a sulfonic acid derivative under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates.
Scientific Research Applications
3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes and other proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid
- 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonate
- 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
819863-55-3 |
---|---|
Molecular Formula |
C9H20N2O4S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
3-[(2-carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C9H20N2O4S/c1-7(2)8(9(10)12)6-11-4-3-5-16(13,14)15/h7-8,11H,3-6H2,1-2H3,(H2,10,12)(H,13,14,15) |
InChI Key |
NJFBAMSKPGHQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNCCCS(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.